Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- is a complex organic compound that belongs to the class of phenolic compounds. It is characterized by its unique structural framework, which includes two methylene bridges connecting two phenolic units. This compound has gained attention in various scientific fields due to its potential applications as a fluorescent contrast agent and in materials science.
This compound can be classified under the following categories:
The synthesis of Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- typically involves a modified Horner-Wittig olefination reaction. This method allows for the formation of conjugated systems by coupling phenolic derivatives with ethylene linkages.
The synthesis process generally includes:
The molecular structure of Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- consists of:
Key structural data include:
Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- can participate in several chemical reactions:
The reactions are typically facilitated by catalysts such as palladium or nickel complexes under specific conditions (temperature and pressure) to ensure high selectivity and yield .
The mechanism of action for Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- primarily revolves around its ability to absorb light and emit fluorescence. This property makes it suitable for use as a contrast agent in imaging techniques.
Quantitative data regarding its fluorescence properties include:
Relevant analyses include spectroscopic data that provide insight into functional groups and molecular interactions .
Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- has several scientific uses:
Alzheimer’s disease is neuropathologically characterized by extracellular amyloid-β plaques and intracellular neurofibrillary tangles. These plaques, composed of fibrillar β-sheet structures, accumulate decades before clinical symptoms manifest, necessitating precise detection methods for early diagnosis and therapeutic monitoring [1] [6]. Amyloid-β probes serve as critical tools for in vitro and in vivo visualization of these pathological aggregates. Their design exploits the structural affinity for β-pleated sheets, enabling selective binding to amyloid deposits while minimizing interference with native biomolecules [2] [8].
The pathophysiological significance of amyloid-β imaging extends beyond mere detection. Probes that quantify plaque burden provide insights into:
Table 1: Key Amyloid-β Species Targeted by Molecular Probes
Amyloid-β Variant | Structural Features | Clinical Significance | |
---|---|---|---|
Aβx-40 | Shorter fibrillar form | Dominant in vascular amyloidosis | |
Aβx-42 | Hydrophobic C-terminus, aggregation-prone | Core component of senile plaques | |
Pyroglutamate-modified | N-terminally truncated, cross-β structure | Enhanced neurotoxicity and protease resistance | [4] [6] |
The evolution of amyloid probes originates with Congo red, an azo dye first reported in 1883. While it stains amyloid in post-mortem tissues through intercalation into β-sheets, its limitations include:
Structural modifications yielded derivatives with enhanced properties:
Table 2: Comparative Properties of Congo Red Derivatives
Probe | BBB Penetration | Excitation/Emission (nm) | Amyloid Selectivity | Limitations | |
---|---|---|---|---|---|
Congo red | None | 540/590 | Moderate | Carcinogenic, aqueous quenching | |
X-34 | Limited | 405/435 | High | Ethanol processing artifacts | |
BSB | Moderate | 405/510 | Low (binds tau/synuclein) | Low specificity for Aβ | [2] [4] [8] |
Nuclear magnetic resonance studies later confirmed that Congo red derivatives bind fibrillar and prefibrillar oligomers but not monomeric tau, informing rational design of next-generation probes [1].
Methoxy-X04 (chemical name: Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-) represents a transformative advance in amyloid imaging. Its molecular structure incorporates:
Photophysical and Binding Properties
This probe’s in vivo applicability was demonstrated through intraperitoneal injection (10 mg/kg) in transgenic mice, followed by high-resolution visualization of plaque dynamics over time. Unlike post-mortem dyes, Methoxy-X04 does not require ethanol differentiation, preserving tissue ultrastructure for correlative electron microscopy [9].
Research Applications Redefined:
Table 3: Research Applications Enabled by Methoxy-X04
Application Domain | Key Finding | Methodological Advantage | |
---|---|---|---|
Plaque dynamics | Microglia continuously remodel plaque borders | Longitudinal in vivo 2-photon imaging | |
Neuritic pathology | Dendritic spine loss correlates with plaque proximity | Combinatorial staining with neuronal markers | |
Vascular amyloidosis | Cerebral amyloid angiopathy progression mapped | Depth-resolved fluorescence microscopy | [8] [9] |
Methoxy-X04’s structural optimization thus resolved historical limitations, establishing it as an indispensable tool for probing Alzheimer’s disease mechanisms in living systems. Its fluorescence persists after aldehyde fixation, enabling multimodal pathology studies inaccessible to earlier Congo red derivatives [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7